Rubidium stearate

Description

Properties

CAS No. |

26121-36-8 |

|---|---|

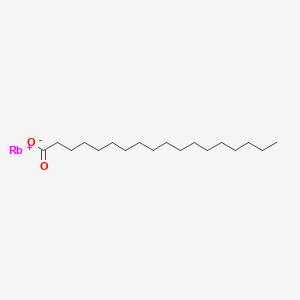

Molecular Formula |

C18H35O2Rb |

Molecular Weight |

368.9 g/mol |

IUPAC Name |

octadecanoate;rubidium(1+) |

InChI |

InChI=1S/C18H36O2.Rb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

USOBAEKTKQOMPV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Rb+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Purity Control in Rubidium Stearate Production

Exploration of Optimized Synthetic Routes for Rubidium Stearate (B1226849) Formation

The synthesis of rubidium stearate is typically achieved through a neutralization reaction between stearic acid and a rubidium base. The most common precursors are rubidium hydroxide (B78521) (RbOH) and rubidium carbonate (Rb₂CO₃).

Reaction Kinetics and Mechanisms in Neutralization Processes

The formation of this compound from stearic acid and a rubidium base is an acid-base neutralization reaction. quora.com

With Rubidium Hydroxide:

The reaction with rubidium hydroxide in a suitable solvent (e.g., ethanol) is a direct and rapid acid-base neutralization:

C₁₇H₃₅COOH + RbOH → C₁₇H₃₅COORb + H₂O

The mechanism involves the deprotonation of the carboxylic acid by the hydroxide ion to form the stearate anion and water. The stearate anion then associates with the rubidium cation. uobasrah.edu.iq This reaction is typically fast and driven to completion by the formation of the stable salt and water. The kinetics of this type of saponification reaction are generally second-order, dependent on the concentration of both the fatty acid and the hydroxide. uobasrah.edu.iq

With Rubidium Carbonate:

The reaction with rubidium carbonate proceeds as follows:

2C₁₇H₃₅COOH + Rb₂CO₃ → 2C₁₇H₃₅COORb + H₂O + CO₂

This reaction involves the reaction of two equivalents of stearic acid with one equivalent of rubidium carbonate. The mechanism is also a neutralization reaction, where the carbonate ion acts as the base. The reaction produces water and carbon dioxide, the latter of which evolves as a gas, helping to drive the reaction to completion. This process may be slower than the reaction with hydroxide due to the weaker basicity of the carbonate ion and the heterogeneous nature of the reaction if the carbonate is not fully dissolved.

Influence of Reaction Conditions on Yield and Purity Profiles

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters include temperature, solvent, and stoichiometry of the reactants. While specific research on the optimization of this compound synthesis is limited, data from the synthesis of other alkali metal stearates, such as lithium stearate, provides valuable insights.

Temperature: The reaction temperature influences the reaction rate and the solubility of reactants and products. For the synthesis of lithium stearate, temperatures between 60-80°C are often employed to ensure a reasonable reaction rate without causing degradation of the fatty acid or solvent. A similar range would likely be optimal for this compound synthesis. Higher temperatures could lead to side reactions and the formation of impurities.

Solvent: The choice of solvent is critical as it must dissolve the stearic acid and, to some extent, the rubidium salt. Ethanol (B145695) is a common solvent for the synthesis of alkali metal soaps as it dissolves stearic acid and the resulting soap to some degree, facilitating a homogeneous reaction. uobasrah.edu.iq The polarity of the solvent can affect the reaction rate and the ease of product precipitation upon cooling. For instance, in the formation of calcium stearate, ethanol was found to be a more efficient medium than less polar solvents like dichloromethane. chemistrydocs.com

Stoichiometry: The molar ratio of reactants is crucial for maximizing yield and purity. A slight excess of the fatty acid is sometimes used to ensure the complete conversion of the more expensive rubidium base. However, any unreacted stearic acid will be an impurity in the final product and must be removed. Conversely, an excess of the rubidium base can lead to a final product with a higher pH and potential contamination with the unreacted base.

The following table summarizes the expected influence of reaction conditions on the synthesis of this compound, based on general principles of alkali metal soap formation.

| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |

| Temperature | Low | Low | High | Slower reaction rate, but reduced side reactions. |

| Optimal (e.g., 60-80°C) | High | High | Balances reaction rate and minimizes degradation. | |

| High | High (initially) | Low | Increased rate of side reactions and potential for thermal degradation. | |

| Solvent | Polar (e.g., Ethanol) | High | High | Good solubility of reactants, facilitating a complete reaction. uobasrah.edu.iq |

| Non-polar | Low | Low | Poor solubility of reactants can lead to an incomplete and heterogeneous reaction. | |

| Stoichiometry | Excess Stearic Acid | High | Moderate | Ensures full conversion of rubidium base, but requires removal of excess acid. google.com |

| Stoichiometric | Optimal | High | Theoretically provides the purest product with no excess reactants. | |

| Excess Rubidium Base | High | Moderate | Ensures full conversion of stearic acid, but requires removal of excess base. |

Methodologies for Attaining and Characterizing High-Purity this compound Grades

For applications in fields like battery technology, high-purity grades of this compound (e.g., ≥99.0%, ≥99.5%) are often required. Current time information in Bangalore, IN.google.com Achieving these purity levels necessitates advanced purification techniques and rigorous analytical characterization.

Advanced Purification Techniques (e.g., Recrystallization from Specific Solvents)

Recrystallization is a primary method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.com

While specific solvent systems for this compound are not widely published, common solvents for the recrystallization of fatty acids and their derivatives can be considered.

Potential Recrystallization Solvents:

Alcohols (e.g., Ethanol, Isopropanol): These are often good solvents for soaps. The solubility of alkali metal stearates in alcohols generally increases with temperature, making them suitable for cooling recrystallization. scienceasia.org

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Ketones have been successfully used for the purification of stearic acid and may be effective for its salts. tainstruments.com

Mixed Solvent Systems (e.g., Hexane/Ethanol): A mixture of a good solvent and a poor solvent (an anti-solvent) can be used. The compound is dissolved in a minimum amount of the good solvent at an elevated temperature, and the anti-solvent is added until the solution becomes turbid. Upon cooling, pure crystals should form. rochester.edu

The effectiveness of recrystallization depends on the careful selection of the solvent and the control of the cooling rate. Slow cooling generally promotes the formation of larger, purer crystals.

The following table provides a list of potential solvents for the recrystallization of this compound, based on their use for similar compounds.

| Solvent/System | Type | Rationale for Use | Potential Issues |

| Ethanol | Single Solvent | Good solubility for soaps at elevated temperatures. scienceasia.org | May retain some solubility at low temperatures, reducing yield. |

| Acetone | Single Solvent | Effective for separating fatty acids. tainstruments.com | Lower boiling point may limit the upper temperature range. |

| n-Hexane/Ethanol | Mixed Solvent | Allows for fine-tuning of solubility and precipitation. rochester.edu | Requires careful optimization of the solvent ratio. |

| Water | Single Solvent | Alkali metal stearates can have some solubility in hot water. google.com | Can lead to the formation of hydrates; may not be effective for removing organic impurities. |

Analytical Protocols for Trace Impurity Detection and Quantification

To verify the purity of this compound, a suite of analytical techniques is required to detect and quantify both inorganic and organic trace impurities.

Trace Inorganic Impurities:

The primary inorganic impurities are likely to be other alkali metals (e.g., potassium, cesium, sodium) from the rubidium source, as well as residual catalysts or metals from processing equipment.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the standard method for ultra-trace elemental analysis. It offers very low detection limits (in the parts-per-billion range) and can quantify a wide range of elements simultaneously. A typical protocol would involve digesting the this compound sample in a strong acid (e.g., nitric acid) and analyzing the resulting solution. google.commdpi.com

Trace Organic Impurities:

Organic impurities may include unreacted stearic acid, other fatty acids present in the original stearic acid source (e.g., palmitic acid), or by-products from side reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For the analysis of fatty acids, they are often converted to more volatile esters (e.g., methyl esters) prior to analysis. mdpi.comresolvemass.ca This allows for the quantification of residual stearic acid and the identification of other fatty acid impurities.

Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to identify functional groups and can detect the presence of unreacted stearic acid (which would show a characteristic carboxylic acid C=O stretch around 1700 cm⁻¹) in the this compound product (which has a carboxylate COO⁻ stretch at a lower wavenumber, typically around 1540-1580 cm⁻¹). researchgate.netsurfacesciencewestern.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help to quantify impurities if suitable internal standards are used. However, the limited solubility of some metal stearates can be a challenge. osti.gov

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can be used to assess purity by observing the melting point and the shape of the melting endotherm; impurities typically broaden the melting range and lower the melting point. figshare.commdpi.com Thermogravimetric Analysis (TGA) provides information on thermal stability and can indicate the presence of volatile impurities or residual solvent. openaccessjournals.commdpi.com

Impact of Purity Levels on Material Performance in Research Applications

The level of purity of this compound can have a significant impact on its performance, particularly in sensitive applications.

In Battery Research:

In the context of high-performance batteries, impurities can have several detrimental effects. Current time information in Bangalore, IN.

Electrochemical Performance: Metallic impurities can participate in unwanted side reactions at the electrodes, leading to a decrease in capacity, increased self-discharge, and reduced cycle life.

Safety: Certain impurities can lower the thermal stability of the electrolyte or electrode materials, increasing the risk of thermal runaway.

Reproducibility: Variations in impurity levels between batches can lead to inconsistent performance, hindering research and development efforts.

In Catalysis:

When used as a catalyst or catalyst precursor, the purity of this compound is paramount.

Catalytic Activity: Impurities can act as catalyst poisons, binding to active sites and reducing the efficiency of the catalyst.

Selectivity: Impurities can alter the surface chemistry of the catalyst, leading to the formation of undesired by-products and reducing the selectivity towards the target product.

Catalyst Lifetime: The presence of impurities can lead to faster deactivation of the catalyst, reducing its operational lifetime.

The table below illustrates the potential impact of different purity levels on the performance of this compound in research applications.

| Purity Grade | Typical Impurity Level | Impact on Battery Performance | Impact on Catalytic Performance |

| Technical Grade (<98%) | > 2% | Unsuitable; high risk of side reactions, poor cycle life, and safety concerns. | Poor; low activity and selectivity due to catalyst poisoning. |

| Standard Purity (98.0-99.0%) | 1.0-2.0% | May be adequate for initial screening studies but likely to show variable performance. | May be used in some robust catalytic systems, but performance may be suboptimal. |

| High Purity (≥99.5%) | < 0.5% | Necessary for reliable and high-performance battery research, ensuring reproducible results. Current time information in Bangalore, IN. | Preferred for sensitive catalytic applications to ensure high activity and selectivity. |

| Ultra-High Purity (≥99.99%) | < 0.01% | Critical for fundamental electrochemical studies and development of next-generation batteries. | Essential for applications requiring the highest catalytic efficiency and lifetime. |

Detailed Structural Elucidation and Morphological Characterization of Rubidium Stearate

Spectroscopic Probes for Molecular Structure and Bonding Interactions

Spectroscopic techniques are pivotal in elucidating the molecular intricacies of rubidium stearate (B1226849), providing insights into its functional groups, conformational dynamics, and the electronic environment of the rubidium cation.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy) for Functional Group Identification and Resonance Phenomena

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule and understanding the nature of chemical bonds. In the context of metal stearates, such as rubidium stearate, FTIR spectra reveal characteristic absorption bands that provide information about the aliphatic chain and the carboxylate head group.

The analysis of metal soaps often involves comparing their spectra to that of the parent fatty acid. In stearic acid, the C=O stretching vibration of the carboxylic acid group typically appears around 1702 cm⁻¹. csic.es Upon formation of the salt, this band disappears, indicating the deprotonation of the carboxylic acid and the formation of the carboxylate anion. csic.es In its place, new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) emerge. These bands are crucial for understanding the coordination of the rubidium ion to the carboxylate group. The positions of these bands can indicate the nature of the metal-carboxylate interaction, which can range from purely ionic to bidentate or bridging coordination.

Studies on similar long-chain fatty acid salts have shown that the region of carboxylic acid absorptions is sensitive to the molecular packing and hydrogen bonding networks. scielo.br For instance, in related systems, peaks around 1700-1720 cm⁻¹ are attributed to different dimer forms of carboxylic acid groups. scielo.br While this compound itself does not form these dimers, the principles of using vibrational spectroscopy to probe the local environment of the carboxyl group remain the same. The aliphatic portion of the this compound molecule gives rise to characteristic C-H stretching and bending vibrations, which are generally less affected by the metal cation compared to the carboxylate group. csic.es

| Spectral Region | Assignment | Significance |

| ~1700 cm⁻¹ | C=O stretch of carboxylic acid | Disappears upon salt formation, confirming deprotonation. |

| Varies | Asymmetric COO⁻ stretch | Position indicates coordination environment of the Rb⁺ ion. |

| Varies | Symmetric COO⁻ stretch | Position, along with the asymmetric stretch, helps determine the nature of the metal-oxygen bond. |

| ~2800-3000 cm⁻¹ | C-H stretching of alkyl chain | Confirms the presence of the long hydrocarbon chain. |

| ~1465 cm⁻¹ | CH₂ scissoring | Characteristic of the aliphatic chain. |

| ~720 cm⁻¹ | CH₂ rocking | Can be sensitive to the packing of the hydrocarbon chains. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (B1214612) (²H) NMR, has been instrumental in studying the molecular dynamics and conformation of this compound, especially in its lyotropic liquid crystal phases. tandfonline.comtandfonline.com In a study of a 70% this compound/30% water system, ²H NMR spectra of selectively deuterated this compound were obtained over a wide temperature range. tandfonline.comtandfonline.com

In the lamellar (Lα) phase, which exists at higher temperatures, the molecular motions of the lipid chains are fast on the NMR timescale (~10⁻⁶ s). tandfonline.comtandfonline.com The observed deuteron (B1233211) quadrupole splittings provide a direct measure of the C-D bond order parameter at different carbon positions along the stearate chain. tandfonline.comtandfonline.com This reveals a characteristic order parameter profile, with higher order (less motion) near the polar head group at the lipid-water interface and decreasing order towards the terminal methyl group in the center of the bilayer. tandfonline.comtandfonline.com

In the gel (Lβ) phase, the dominant molecular motion is the rotation of the lipid molecule about its long axis. tandfonline.com Some trans-gauche isomerization also occurs, with a higher probability near the carboxyl end of the chain. tandfonline.com In the crystalline phase, observed at lower temperatures (below -28°C), the central part of the hydrocarbon chain becomes rigid, while the terminal methyl group continues to rotate rapidly. tandfonline.com ²H NMR can also detect changes in the packing of the hydrocarbon chains, such as the transition from hexagonal to rectangular packing. tandfonline.com

| Phase | Dominant Molecular Motion | Key NMR Observation |

| Lamellar (Lα) | Fast, anisotropic molecular motions | Quadrupole splittings measure C-D bond order parameter. tandfonline.comtandfonline.com |

| Gel (Lβ) | Rotation about the long molecular axis, some trans-gauche isomerization. tandfonline.com | Changes in spectral lineshapes indicate motional rates. tandfonline.com |

| Crystalline | Rigid hydrocarbon chain, methyl group rotation. tandfonline.com | Loss of signal from the rigid chain, narrow signal from the methyl group. tandfonline.com |

High-Resolution Laser Spectroscopy for Rubidium Cation Electronic States and Hyperfine Structure

While high-resolution laser spectroscopy is not typically applied directly to the entire this compound molecule in the condensed phase, it is a fundamental technique for probing the electronic states and hyperfine structure of the rubidium cation (Rb⁺) itself. arxiv.orgsandiego.eduresearchgate.net This information is foundational to understanding the properties of rubidium-containing compounds.

Laser spectroscopy experiments on atomic rubidium vapor can resolve the hyperfine structure of its electronic transitions, such as the D2 line at approximately 780 nm. uni-ulm.de These studies utilize techniques like saturation absorption spectroscopy to overcome Doppler broadening and reveal the closely spaced energy levels arising from the interaction between the nuclear spin and the total electronic angular momentum. sandiego.eduuni-ulm.de The hyperfine splitting is different for the two naturally occurring isotopes, ⁸⁵Rb and ⁸⁷Rb. researchgate.net This detailed understanding of the rubidium cation's electronic properties, including its interaction with electromagnetic fields, provides a basis for interpreting its behavior in more complex environments like the ionic lattice of this compound. ebsco.com

Crystallographic and Microscopic Investigations of Solid-State Structures

X-ray Diffraction (XRD) for Crystalline Phase Determination and Lattice Parameters

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. units.it For long-chain metal soaps like this compound, XRD reveals how the molecules pack together in the solid state. These compounds typically form lamellar structures, where the metal cations are arranged in layers separated by the long hydrocarbon chains of the stearate anions. scielo.br The diffraction pattern provides information about the spacing between these layers (the long spacing) and the arrangement of the chains within the layers (the short spacings).

Powder X-ray Diffraction for Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is a crucial tool for studying polymorphism—the ability of a compound to exist in more than one crystalline form—and for assessing the degree of crystallinity in a sample. units.itresearchgate.netmdpi.com Different polymorphic forms of a substance will have different crystal lattices and will therefore produce distinct PXRD patterns. researchgate.netmdpi.com

Challenges and Strategies for Single Crystal Growth and Analysis

The growth of high-quality single crystals of alkali metal stearates, including this compound, presents significant scientific challenges. These long-chain carboxylates are known to exhibit complex phase behavior, including the formation of multiple crystalline phases (polymorphism) and liquid crystalline states, which complicates the isolation of a single, large, and defect-free crystal suitable for X-ray diffraction (SCXRD). osti.govnist.govmdpi.com The inherent flexibility of the long alkyl chain can lead to conformational isomers, some of which may act as impurities or "self-poisons" that inhibit or disrupt the ordered growth process of the crystal lattice. ucl.ac.uk

Obtaining a crystal structure is crucial for unequivocally determining the three-dimensional arrangement of atoms and molecules, which underpins the material's properties. rigaku.com However, the difficulty in growing suitable single crystals often necessitates the use of alternative analytical methods. High-resolution X-ray powder diffraction (XRPD) is a powerful technique used to solve crystal structures when only microcrystalline powders are available. researchgate.net

Common strategies employed to overcome these challenges include:

Slow Evaporation: This is a widely used technique where the compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly over days or weeks. mdpi.com The slow process is intended to minimize the number of nucleation sites and allow for the growth of larger, more ordered crystals.

Cooling Crystallization: This method involves dissolving the solute in a solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling. whiterose.ac.uk As the temperature decreases, the solubility drops, leading to supersaturation and subsequent crystallization. The rate of cooling is a critical parameter that must be carefully controlled.

Solvent Selection: The choice of solvent is critical, as solvent-solute interactions can profoundly influence solubility, molecular conformation in solution, and the final crystal form. For long-chain carboxylic acids and their salts, both polar and non-polar solvents are explored to find optimal conditions for crystallization. weizmann.ac.il

Use of Additives: In some systems, the introduction of small amounts of other molecules can modify the crystal habit, potentially favoring the growth of larger or more well-defined crystals. google.com

Despite these strategies, the successful growth of a single crystal of this compound large enough for SCXRD remains a formidable task, and much of the structural understanding of alkali stearates is derived from powder diffraction data and studies of analogues. nist.govresearchgate.net

Studies on Crystal Growth Mechanisms and Nucleation Kinetics of this compound and Analogues

The growth mechanism for long-chain molecules often involves the self-assembly of molecules into one-dimensional structures like fibers or ribbons, which then interact to form a three-dimensional network that immobilizes the solvent, a process often seen in gel formation. scielo.br The nature of the alkali cation is a critical factor; the higher tendency of rubidium and cesium alkanoates to ionize in water compared to potassium, sodium, or lithium salts influences the balance of forces driving aggregation and can determine the stability and structure of the resulting phases. scielo.br At a molecular level, growth is believed to occur via a stepwise mechanism, such as spiral growth originating from screw dislocations or through two-dimensional nucleation on the crystal surface, particularly at low supersaturation levels. ucl.ac.ukwhiterose.ac.uk

Nucleation kinetics, which describes the rate at which new, stable crystal nuclei form, is typically studied by measuring the induction time or the metastable zone width (MSZW) as a function of supersaturation. nih.gov The MSZW is the region between the solubility curve and the point at which spontaneous crystallization occurs upon cooling. nih.gov Key findings from studies on analogues like methyl stearate are:

Nucleation Mechanism: The nucleation process for similar molecules is often found to be progressive nucleation . researchgate.netresearchgate.netnih.gov This means that new crystal nuclei are formed continuously over time as the solution is supersaturated, coexisting with already growing crystals. This is in contrast to instantaneous nucleation, where all nuclei are formed at once. nih.gov

Influence of Cooling Rate: The width of the MSZW, and thus the critical undercooling required for nucleation, is dependent on the cooling rate. Faster cooling rates generally lead to wider MSZWs. researchgate.net

Solvent Effects: The choice of solvent significantly impacts both solubility and nucleation kinetics. The interfacial tension between the forming crystal nucleus and the solution is a key parameter; a higher interfacial tension represents a larger energy barrier to nucleation, resulting in a lower nucleation rate. researchgate.netnih.gov

These principles allow for the prediction of the kinetic behavior of this compound and provide a basis for designing crystallization processes to control particle size and morphology.

Table 2: Key Parameters in the Study of Nucleation Kinetics (with examples from Methyl Stearate analogue) Data sourced from Camacho, D. M., et al. (2018) and Kashchiev, D., et al. (2014). researchgate.netresearchgate.net

| Parameter | Description | Example Value/Range (Methyl Stearate in Kerosene) |

|---|---|---|

| Nucleation Mechanism | Describes how nuclei form over time (e.g., Progressive or Instantaneous). | Progressive Heterogeneous Nucleation researchgate.net |

| Metastable Zone Width (MSZW) | The temperature or concentration range of supersaturation where the solution can exist without spontaneous crystallization. | Dependent on cooling rate and concentration. |

| Crystallite Interfacial Tension (γ) | The excess free energy per unit area of the interface between the crystal nucleus and the solution; a key barrier to nucleation. | 1.64 - 1.79 mJ/m² researchgate.net |

| Nucleation Rate (J) | The number of critical nuclei formed per unit volume per unit time. | ~10¹⁶ - 10¹⁷ nuclei/(mL·s) at critical undercooling. researchgate.net |

Thermodynamic and Kinetic Analysis of Rubidium Stearate Transformations

Differential Thermal Analysis (DTA) of Thermal Transitions and Phase Behavior

Differential thermal analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as they are subjected to a controlled temperature program. This method is instrumental in identifying various thermal events such as melting, crystallization, and phase transitions. setaramsolutions.com

Identification and Interpretation of Exothermic and Endothermic Events (e.g., Crystallization, Melting)

The thermal behavior of rubidium stearate (B1226849) is characterized by distinct exothermic and endothermic events, as revealed by DTA. An exothermic peak observed at 300°C is indicative of the crystallization of the soap. ijcps.com Following this, an endothermic event at 205°C corresponds to the melting of the soap. ijcps.com

Between 205°C and 290°C, the DTA curve shows a linear portion, suggesting that the temperature of the sample and the furnace remain consistent and that there is insignificant weight loss during this temperature range. ijcps.com Further heating leads to an endotherm at 305°C, which is associated with the boiling of the soap. The decomposition of rubidium stearate is marked by an endotherm at 420°C, accompanied by shoulder endotherms at 455°C and 480°C. An exotherm at 440°C also signifies the decomposition process. ijcps.com

It has been noted that the thermal history of alkali metal stearates can influence their thermograms. cdnsciencepub.com However, rubidium and caesium stearates appear to be less sensitive to thermal history compared to their sodium and potassium counterparts. cdnsciencepub.com

Table 1: Thermal Events in this compound Observed by DTA ijcps.com

| Temperature (°C) | Event Type | Interpretation |

| 205 | Endotherm | Melting |

| 300 | Exotherm | Crystallization |

| 305 | Endotherm | Boiling |

| 420 | Endotherm | Decomposition |

| 440 | Exotherm | Decomposition |

| 455 | Shoulder Endotherm | Decomposition |

| 480 | Shoulder Endotherm | Decomposition |

Investigation of Mesophase and Glass Formation in this compound-Containing Binary Systems

While specific studies on mesophase and glass formation exclusively in this compound-containing binary systems are not extensively detailed in the provided search results, the broader context of alkali metal alkanoates provides valuable insights. Mesophases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting some degree of molecular order. acs.org In binary systems of non-mesomorphic components, such as cesium and barium alkanoates, the formation of intermediate liquid-crystalline solutions of the smectic A type has been observed. ucj.org.uaresearchgate.net This induced mesomorphism is often attributed to the latent mesomorphic properties of one of the components and a eutectic decrease in liquidus temperatures. ucj.org.uaresearchgate.net

The thermal stability of such induced mesophases is influenced by factors including the length of the alkyl chain of the alkanoate anion and the extent of the decrease in liquidus temperatures relative to the latent clearing temperature. ucj.org.uaresearchgate.net The formation of congruently or incongruently melting compounds within the binary system can also play a role in enhancing the stability of the mesophase. ucj.org.ua Furthermore, these mesophases can sometimes be supercooled to form a glass state, resulting in anisotropic glasses. acs.org Given that rubidium is an alkali metal, similar behaviors could be anticipated in binary systems containing this compound, although specific experimental data is needed for confirmation.

Thermogravimetric Analysis (TGA) of Thermal Decomposition Pathways and Stability

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial tool for understanding the thermal stability and decomposition pathways of materials.

Elucidation of Multi-Stage Decomposition Processes and Associated Weight Loss Profiles

The thermal decomposition of this compound, as analyzed by TGA, is a multi-stage process. The weight loss is insignificant up to a temperature of 260°C. ijcps.com This observation aligns with the linear portion of the DTA curve, which indicates thermal stability in this range. ijcps.com

A slow increase in weight loss is observed between 260°C and 380°C. ijcps.com This is followed by a rapid weight loss between 440°C and 500°C, indicating the primary decomposition phase. ijcps.com Beyond this, the rate of weight loss slows down again with a further increase in temperature. ijcps.com This multi-stage decomposition is characteristic of metal soaps and reflects a complex series of degradation reactions.

Table 2: Weight Loss Profile of this compound from TGA ijcps.com

| Temperature Range (°C) | Rate of Weight Loss |

| Up to 260 | Insignificant |

| 260 - 380 | Slow increase |

| 440 - 500 | Rapid increase |

| Above 500 | Slow increase |

Determination of Activation Energies and Complex Degradation Mechanisms

The determination of activation energy (Ea) provides insight into the kinetics of the degradation process. internationaljournalcorner.com While specific activation energy values for this compound decomposition are not available in the provided results, the methodology for their determination is well-established. Isoconversional methods, such as the Kissinger-Akahira-Sunose and Flynn-Wall-Ozawa methods, applied to TGA data obtained at multiple heating rates, are commonly used to calculate the apparent activation energy as a function of the conversion degree. repec.org

The degradation mechanism of metal stearates is known to be complex. The process is generally considered to be a multi-stage event. ijcps.com For other metal stearates, it has been proposed that the decomposition can involve the formation of intermediate species like the metal oxalate (B1200264) before the final formation of the metal carbonate under an inert atmosphere. researchgate.net The degradation process can be influenced by the surrounding atmosphere; for example, in an oxidizing atmosphere, the decomposition can be highly exothermic. researchgate.net The degradation of vinyl polymers, for instance, can be affected by factors such as the formation of inhibitors, the catalytic action of reaction vessel walls, and the presence of weak links in the polymer chains. A thorough kinetic analysis of this compound would require further experimental investigation using techniques like TGA at various heating rates coupled with methods to analyze the evolved gases.

Influence of Inert and Oxidative Atmospheres on Thermal Transformations

The atmosphere in which the thermal analysis of this compound is conducted plays a critical role in its transformation pathways, influencing decomposition temperatures, reaction kinetics, and the nature of the resulting products. The comparison between inert and oxidative atmospheres reveals significant differences in the degradation mechanism, shifting from a relatively straightforward thermal decomposition to a more complex thermo-oxidative process.

Thermal Analysis in an Inert Atmosphere

Studies on the thermal behavior of this compound have often been performed under an inert nitrogen atmosphere or vacuum to prevent oxidative side reactions and isolate the intrinsic thermal decomposition process. researchgate.netmdpi.com

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) have identified several key transitions. An endothermic peak observed around 205°C corresponds to the melting of the soap. researchgate.net Further heating in an inert environment leads to a series of endothermic events corresponding to the primary decomposition of the molecule. researchgate.net Research has identified decomposition endotherms at approximately 420°C, with subsequent shoulder peaks at 455°C and 480°C. researchgate.net

Thermogravimetric Analysis (TGA) under a nitrogen atmosphere complements these findings, showing that significant mass loss for this compound begins at temperatures above 260-290°C. researchgate.net The decomposition proceeds rapidly between 380°C and 500°C. researchgate.net In an inert atmosphere, the decomposition of alkali metal stearates, such as lithium stearate, is understood to proceed via the formation of an intermediate metal oxalate, which then subsequently decomposes to the metal carbonate as the final solid residue. researchgate.net This pathway suggests that the primary decomposition mechanism involves the scission of the hydrocarbon chain and the breakdown of the carboxylate group without external oxidation.

Key Thermal Events for this compound in an Inert Atmosphere

| Thermal Event | Temperature Range (°C) | Technique | Observation | Reference |

| Melting | ~205 | DTA | Endotherm | researchgate.net |

| Crystallization | ~300 | DTA | Exotherm | researchgate.net |

| Onset of Decomposition | 260 - 290 | TGA | Insignificant mass loss below this range | researchgate.net |

| Rapid Decomposition | 380 - 500 | TGA | Rapid mass loss | researchgate.net |

| Decomposition Peaks | 420, 455, 480 | DTA | Endotherms | researchgate.net |

Thermal Analysis in an Oxidative Atmosphere

While specific detailed research focusing exclusively on the thermo-oxidative degradation of this compound is limited, the behavior of other alkali metal stearates in an oxidative (air) atmosphere provides a strong basis for understanding the likely transformation processes. researchgate.net The presence of oxygen introduces new, highly exothermic reaction pathways. researchgate.net

For analogous compounds like lithium stearate, the decomposition process in a static air atmosphere is markedly different from that in nitrogen. researchgate.net Instead of a multi-step decomposition through an oxalate intermediate, the material undergoes oxidative degradation characterized by a series of combustion steps at lower temperatures. researchgate.net For instance, lithium stearate exhibits oxidative degradation between 230°C and 360°C in air, a process that is highly exothermic. researchgate.net This contrasts with the decomposition in nitrogen, where major degradation occurs at temperatures beyond 415°C. researchgate.net

It is therefore anticipated that in an oxidative atmosphere, the thermal transformation of this compound would be initiated at lower temperatures compared to in an inert atmosphere. The process would likely involve the oxidation of the long hydrocarbon chain, leading to the formation of various oxygenated intermediates. These reactions are typically exothermic and can catalyze further degradation. The final decomposition products in an oxidative environment are expected to be the metal carbonate and oxides of carbon (CO, CO₂), resulting from the complete combustion of the organic portion of the molecule.

The kinetic parameters of decomposition are also significantly affected by the atmosphere. Studies on similar materials have shown that the apparent activation energy for decomposition is lower in an air atmosphere compared to a nitrogen atmosphere, indicating a different and more easily initiated reaction mechanism. core.ac.uk

Comparative Decomposition Characteristics of Alkali Metal Stearates

| Compound | Atmosphere | Decomposition Characteristics | Key Observations | Reference |

| Lithium Stearate | Nitrogen (Inert) | Decomposes into lithium oxalate, then lithium carbonate. | Major degradation occurs above 415°C. | researchgate.net |

| Lithium Stearate | Air (Oxidative) | Undergoes oxidative degradation via a series of combustion steps. | Highly exothermic process between 230°C and 360°C. | researchgate.net |

| This compound | Nitrogen (Inert) | Decomposes via endothermic steps. | Major degradation occurs between 380°C and 500°C. | researchgate.net |

| This compound | Air (Oxidative) | Anticipated: Lower onset of decomposition, exothermic oxidative reactions. | Based on analogy with other alkali metal stearates. | researchgate.net |

Solution Behavior and Colloidal System Formation of Rubidium Stearate

Micellar Systems and Critical Micelle Concentration (CMC) Investigations

Rubidium stearate (B1226849), like other alkali metal soaps, forms micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a fundamental property that marks the onset of aggregation, where individual surfactant molecules (monomers) associate to form larger structures. researchgate.netpearson.com This transition significantly alters the physicochemical properties of the solution. researchgate.net

Conductometric Methodologies for CMC Determination and Dissociation Constant Calculations

Conductometric methods are widely employed to determine the CMC of ionic surfactants like rubidium stearate. uniba.sk This technique relies on measuring the electrical conductivity of the solution as a function of the surfactant concentration. Below the CMC, this compound exists primarily as individual ions (rubidium cations and stearate anions), and the conductivity increases with concentration. niscpr.res.in At the CMC, there is a distinct change in the slope of the conductivity versus concentration plot. uniba.sk This break point signifies the formation of micelles, which have a lower molar conductivity than the individual ions due to their larger size and the binding of counterions.

Studies have shown that for this compound in aqueous solutions, the specific conductance increases with concentration. The plot of specific conductance against concentration shows an intersection of two straight lines at a specific concentration, which corresponds to the CMC. For instance, in one study, the CMC for this compound was determined to be 0.025 equiv. m⁻³ in water at 35°C. niscpr.res.in

The dissociation of this compound in solution can be represented as: C₁₇H₃₅COORb ⇌ C₁₇H₃₅COO⁻ + Rb⁺

The dissociation constant (K) can be calculated from conductance data using Ostwald's dilution law for weak electrolytes. niscpr.res.in The degree of dissociation (α) is determined from the ratio of the equivalent conductance at a given concentration (λ) to the limiting equivalent conductance at infinite dilution (λ₀). The values of K for this compound have been shown to increase with the dielectric constant of the solvent. niscpr.res.in

Table 1: CMC and Dissociation Constant of this compound in Different Solvents

| Solvent | Dielectric Constant | CMC (equiv. m⁻³) | Dissociation Constant (K) |

| Water | 78.5 | 0.025 | Data not available |

| Methanol (B129727) | 32.6 | Data not available | Data not available |

| 1-Butanol | 17.1 | Data not available | Data not available |

Spectroscopic and Optical Density Techniques (e.g., Colorimetric Analysis) for CMC Determination and Metal Ion Detection

Spectroscopic methods, particularly those involving dyes, are also effective for determining the CMC. ijcps.com In colorimetric analysis, a dye such as Thioflavin T is added to the this compound solution. The dye's absorption spectrum changes depending on its environment. In the presence of micelles, the dye molecules can be incorporated into or adsorbed onto the micellar structure, leading to a shift in the absorption maximum (λ_max) and a change in optical density. ijcps.com

By plotting the optical density against the soap concentration, a break in the curve is observed at the CMC. ijcps.com This method has confirmed the CMC values obtained from other physical property measurements. ijcps.com The absorption maxima for this compound in various alkanols in the presence of Thioflavin T are found in the range of 412-415 mµ. ijcps.com This technique also demonstrates the potential for the colorimetric detection of the rubidium metal ion, even in trace amounts. ijcps.com Beer-Lambert's law holds true for the relationship between optical density and soap concentration both below and above the CMC. ijcps.com

Influence of Solvent Properties (e.g., Dielectric Constant, Alkanol Chain Length) on Micellar Formation and Dissociation

The properties of the solvent play a crucial role in the micellization of this compound. The dielectric constant of the solvent significantly influences the dissociation of the soap. niscpr.res.in As the dielectric constant of the solvent increases, the dissociation constant (K) of this compound also increases, indicating greater dissociation into free ions. niscpr.res.in

Interestingly, while the dissociation is affected by the solvent's dielectric constant, the CMC values are found to be almost independent of this property. niscpr.res.in However, the CMC is dependent on the chain length of the fatty acid component of the soap molecule. For a series of rubidium soaps, the CMC decreases as the hydrocarbon chain length increases. niscpr.res.in This is because the longer hydrophobic chains have a greater tendency to be removed from the polar solvent environment, thus favoring micelle formation at lower concentrations. The addition of alcohols to aqueous surfactant solutions can also influence micellization by altering the polarity of the solvent and potentially being incorporated into the micelles. researchgate.net

Light Scattering Measurements (e.g., Dynamic Light Scattering) for Aggregation Number and Micelle Dynamics

Light scattering techniques are powerful tools for characterizing the properties of micelles once they are formed. harvard.edu When a beam of light passes through a colloidal solution, the particles scatter the light. The intensity of the scattered light is related to the size, shape, and concentration of the micelles. pearson.com

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the scattered light intensity, which are caused by the Brownian motion of the micelles. harvard.edu From these fluctuations, the diffusion coefficient of the micelles can be determined, and subsequently, their hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation. stfc.ac.uk

Static Light Scattering (SLS) measures the average intensity of the scattered light as a function of angle and concentration. This information can be used to determine the weight-average molecular weight of the micelles. By knowing the molecular weight of a single this compound molecule, the aggregation number (the average number of monomers per micelle) can be calculated. google.com These measurements provide crucial insights into the size and dynamics of the aggregates formed by this compound in solution. researchgate.net

Surface Chemistry and Adsorption Phenomena

The amphiphilic nature of this compound also dictates its behavior at interfaces, such as the air-water interface. This surface activity is fundamental to its role as a surfactant.

Surface Tension Measurements and Calculation of Adsorption Excess (e.g., using Gibb's Adsorption Equation)

The presence of this compound in a solvent lowers the surface tension. As the concentration of the soap increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant. researchgate.net This is because, below the CMC, the monomers adsorb at the surface, with their hydrophobic tails oriented away from the polar solvent and their hydrophilic heads remaining in the solvent. At the CMC, the surface becomes saturated with monomers, and any further addition of soap leads to the formation of micelles in the bulk solution rather than increasing the surface concentration. researchgate.net

The extent of adsorption at the interface can be quantified by the adsorption excess (τ), which is the excess concentration of the surfactant at the surface compared to the bulk solution. The adsorption excess can be calculated from surface tension data using the Gibb's adsorption equation. amazonaws.com The equation relates the change in surface tension (dγ) with the change in the logarithm of the surfactant concentration (dlnC). From the adsorption excess, the surface area occupied by a mole of the soap at the interface can be estimated. amazonaws.com Studies on rubidium soaps in various alkanols have utilized this approach to determine these surface parameters. aelsindia.com

Investigations into the Interfacial Properties and Surface-Solvent Interactions in Solution

This compound, as a metallic soap, is an amphiphilic compound. stfc.ac.uk Its structure consists of a long, hydrophobic hydrocarbon tail (the stearate group) and a hydrophilic, ionic head (the rubidium carboxylate group). stfc.ac.uk This dual nature governs its behavior in solution, particularly its tendency to adsorb at interfaces, such as the air-water or oil-water interface. This adsorption alters the interfacial properties, most notably by lowering the surface tension of the solvent. stfc.ac.ukacs.org The hydrophobic tails orient themselves away from the aqueous phase, while the hydrophilic heads remain in contact with the water. stfc.ac.uk

The interactions between the solute (this compound) and the solvent molecules have been investigated through various physicochemical methods, including conductometric studies. niscpr.res.inresearchgate.net These studies analyze parameters that provide insight into solute-solvent interactions. researchgate.net When the concentration of this compound in a solution reaches a specific threshold, known as the critical micelle concentration (CMC), the individual surfactant molecules begin to spontaneously aggregate into organized, colloidal structures called micelles. pearson.comlkouniv.ac.in Below the CMC, the surfactant exists primarily as individual ions in solution. pearson.com Above the CMC, the formation of micelles leads to significant changes in the physical properties of the solution, such as electrical conductance and turbidity. niscpr.res.inpearson.com

Conductivity measurements have been employed to determine the CMC of this compound in various solvents. niscpr.res.in Research indicates that the CMC value is influenced by the nature of the fatty acid chain and the solvent used. For rubidium soaps, the CMC generally decreases as the length of the hydrocarbon chain increases. niscpr.res.in However, the CMC values for this compound have been found to be nearly independent of the dielectric constant of the solvent system. niscpr.res.in

| Solvent | CMC (mol/L) |

|---|---|

| Water | 0.0007 |

| Methanol | 0.0035 |

| 1-Butanol | 0.0020 |

This table presents data on the Critical Micelle Concentration (CMC) of this compound in different solvents, as determined by conductometric measurements. niscpr.res.in

Acid-Base Characteristics of Rubidium-Modified Surfaces via Adsorption Microcalorimetry

Adsorption microcalorimetry is a highly sensitive technique used to characterize the acid-base properties of solid surfaces, such as catalysts and their supports. acs.orgresearchgate.net The method involves adsorbing probe molecules with known acidic or basic properties onto the material's surface and measuring the heat evolved during the adsorption process. researchgate.netsci-hub.se Basic probe molecules, like ammonia (B1221849) (NH₃), are used to titrate and quantify acid sites, while acidic probe molecules, such as carbon dioxide (CO₂), are used for basic sites. acs.orgsci-hub.se The resulting data, plotted as differential heat of adsorption versus surface coverage, provides information on the number, strength, and distribution of the acid and base sites. researchgate.net

Studies have utilized this technique to investigate how modifying oxide supports with rubidium alters their surface acid-base characteristics. acs.org In these investigations, materials like γ-alumina, titania, carbon, and silica (B1680970) were impregnated with a rubidium precursor (such as rubidium acetate) which was subsequently decomposed. acs.org

The key findings from adsorption microcalorimetry reveal that the incorporation of rubidium onto these support surfaces has a significant impact:

Neutralization of Acid Sites: Rubidium addition effectively neutralizes the existing acid sites on the support materials. acs.org

Creation of Base Sites: The modification process concurrently creates new basic sites on the surfaces. acs.org

Dependence on Support Material: The degree of these changes is strongly dependent on the chemical nature of the support. For instance, the modification is less pronounced on silica, which is attributed to the potential formation of surface silicate (B1173343) phases. acs.org

Comparative Efficacy: When compared to other modifiers like strontium, rubidium has been shown to be more effective at altering the acid-base profile of the supports studied. acs.org

These modifications are crucial in the field of catalysis, where the surface acidity and basicity of a material can determine its activity and selectivity in chemical reactions.

| Support Material | Effect on Acid Sites | Effect on Base Sites |

|---|---|---|

| γ-Alumina | Neutralized | New sites created |

| Titania | Neutralized | New sites created |

| Carbon | Neutralized | New sites created |

| Silica | Neutralized (less effective) | Fewer new sites created |

This table summarizes the general findings from adsorption microcalorimetry studies on how rubidium modification impacts the surface acidity and basicity of different support materials. acs.org

Self Assembly Processes and Molecular Gelation of Rubidium Stearate

Mechanisms of Self-Assembly in Aqueous and Organic Media

The self-assembly of rubidium stearate (B1226849) is initiated when a solution becomes supersaturated, prompting individual molecules (gelators) to aggregate into larger structures. This aggregation is anisotropic, preferentially occurring along one dimension to form fibrous structures. These fibers subsequently entangle to create a network that immobilizes the solvent, resulting in a gel.

The aggregation of rubidium stearate molecules into the primary one-dimensional structures that form the gel network is directed by several specific intermolecular interactions. The interplay of these forces is crucial for the formation and stability of the resulting gel.

Coordination Bonding: The primary interaction in the polar head region of this compound is the ionic bond between the rubidium cation (Rb⁺) and the carboxylate anion (–COO⁻) of the stearate chain. Infrared spectroscopy studies confirm that alkali metal soaps like this compound are ionic in nature, distinguishing them from stearic acid, which exists as a dimer through hydrogen bonding. researchgate.net This strong electrostatic attraction is a key driver in the organization of the head groups during self-assembly.

Hydrophobic Interactions: The long, 18-carbon aliphatic chain of the stearate molecule is nonpolar and thus hydrophobic. In aqueous media, these chains are expelled from the water, driving them to aggregate with one another to minimize their contact with the polar solvent. This hydrophobic effect is a fundamental force promoting the self-assembly of amphiphilic molecules like this compound into ordered structures.

Hydrogen Bonding: Unlike their parent fatty acids, which can form hydrogen-bonded dimers, the ionic nature of alkali metal stearates precludes direct hydrogen bonding between gelator molecules. researchgate.net However, in hydrogels, hydrogen bonding between the polar carboxylate head groups and the surrounding water molecules is a critical solvent-gelator interaction.

π-π Stacking: This type of interaction occurs between aromatic rings. As this compound is an aliphatic compound lacking any aromatic moieties, π-π stacking does not play a role in its self-assembly process.

The process of gelation culminates in the formation of Self-Assembled Fibrillar Networks (SAFiNs). This begins with the nucleation of this compound molecules from a supersaturated solution. scielo.br Driven by the intermolecular forces described above, these initial nuclei grow preferentially in one dimension, forming primary aggregates such as fibers, rods, or ribbons. scielo.br

These one-dimensional objects are the fundamental building blocks of the gel. They subsequently interact and entangle, branching and bundling into a complex, three-dimensional network that permeates the entire volume of the liquid. scielo.br This solid-like network is what immobilizes the solvent molecules through capillary forces and surface tension, giving the gel its characteristic macroscopic properties. nih.gov The resulting structure can be visualized as a "node and fibril" or cage-like framework. nih.gov

Role of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces, Hydrophobic Interactions, π-π Stacking, Coordination Bonding)

Formation and Characterization of this compound Gels

This compound is classified as a monovalent metallo-organogelator, capable of forming gels. scielo.br The properties of these gels are highly dependent on the nature of the solvent and the specific interactions that dominate in that environment.

A key distinction in molecular gels is based on the solvent used. nih.gov

Hydrogels: Gels formed with water as the solvent are termed hydrogels. The formation of this compound hydrogels is well-documented. In this system, the amphiphilic nature of the molecule is paramount. The ionic head groups interact favorably with the polar water molecules, while the hydrophobic tails aggregate to avoid the water, leading to the formation of lamellar structures that build the SAFiN. scielo.br

Organogels: Gels formed with an organic solvent are known as organogels. nih.gov For an organogel to form, a balanced interaction between the gelator and the solvent is necessary. nih.gov While this compound is classified within a family of compounds known as metallo-organogelators, specific studies detailing its formation of organogels in various organic solvents are not extensively covered in available research. The gelation would depend on the ability of the organic solvent to solvate the components sufficiently to allow for dissolution upon heating, yet not so strongly as to prevent the necessary gelator-gelator interactions for self-assembly upon cooling.

Gelation efficiency is a measure of a gelator's ability to form a stable gel at a low concentration, often quantified by the critical gelation concentration (CGC) and the gel melting temperature (Tgel). scielo.br For alkali metal stearates, the nature of the metal cation is a critical structural feature influencing efficiency.

Research indicates that the degree of association between the cation and the carboxylate head group is a significant factor. scielo.br In aqueous systems, a balance must be struck between the ionization of the polar head groups and the aggregation of the alkyl chains. scielo.br The higher tendency of rubidium and cesium stearates to ionize in water, compared to potassium stearate, is suggested as a probable cause for the lower thermal stability of their respective hydrogels. scielo.br This implies that excessively strong ionization can be detrimental to the formation of a stable gel network.

| Alkali Metal Cation | Relative Ionization Tendency in Water | Inferred Hydrogel Stability |

|---|---|---|

| Lithium (Li⁺) / Sodium (Na⁺) | Low | Tendency for gel formation is low scielo.br |

| Potassium (K⁺) | Moderate | Forms stable hydrogels scielo.br |

| Rubidium (Rb⁺) | High | Lower gel stability than potassium stearate scielo.br |

| Cesium (Cs⁺) | High | Lower gel stability than potassium stearate scielo.br |

X-ray diffraction (XRD) studies of alkali metal stearate hydrogels reveal a highly organized, lamellar molecular packing arrangement. scielo.br

Unilayer (Interdigitated) Structure: In the gel phase of alkali metal soaps like potassium and this compound in water, the molecules pack into a head-to-tail arrangement. scielo.br This creates a unimolecular, or unilayer, thick lamella where the hydrocarbon chains of opposing molecules are interdigitated. This efficient packing is confirmed by analysis showing that the area per polar head group is approximately twice the cross-sectional area of a single paraffin (B1166041) chain. scielo.br

Bilayer Structure: A different arrangement, a bilayer structure, can be induced. For instance, when an equimolecular mixture of potassium stearate and n-octadecanol is gelled in water, a bilayer arrangement is formed instead of the interdigitated unilayer. scielo.br In this case, the hydroxyl groups of the n-octadecanol molecules are able to separate the negatively charged carboxylates, making the space-filling interdigitation unnecessary. scielo.br

Powder XRD data also provides insight into the dimensions within these lamellar structures. While the thickness of the organic soap layers is determined by the extended length of the stearate molecules, the thickness of the intervening water layers (dw) has been shown to vary with the cation. scielo.br

| Alkali Metal Stearate | Primary Packing Arrangement in Hydrogel | Relative Water Layer Thickness (dw) |

|---|---|---|

| Potassium Stearate | Unilayer (Interdigitated) scielo.br | Baseline scielo.br |

| This compound | Unilayer (Interdigitated) scielo.br | Larger than potassium stearate scielo.br |

| Cesium Stearate | Unilayer (Interdigitated) scielo.br | Larger than potassium stearate scielo.br |

Influence of Alkali Metal Cation Identity on Gel Properties and Thermal Stability of Gels

The formation of hydrogel phases from alkali metal alkanoates is contingent on the specific nature of both the cation and the alkanoate anion. scielo.br A balance must be struck between the ionization ability of the polar head groups and the tendency of the alkyl chains to aggregate for a gel phase to form. scielo.br Studies comparing different alkali metal stearates reveal distinct differences in their thermal behavior. For instance, the final melting points of anhydrous alkali metal stearates generally increase from lithium to rubidium, before decreasing slightly for cesium. cdnsciencepub.com

The thermal stability of hydrogels formed from these soaps shows a different trend. The degree of association between the carboxylate head groups and the cations is a significant factor in gelator efficiency. scielo.br It has been observed that the higher tendency of rubidium and cesium alkanoates to ionize in water compared to potassium alkanoates is a likely reason for the lower thermal stabilities of their respective gels. scielo.brscielo.br Conversely, sodium and lithium soaps appear to have degrees of ionization that are too low to achieve the necessary balance for gel formation in water under similar conditions. scielo.br

Thermal analysis of anhydrous alkali metal stearates shows specific transition temperatures. As the neat (liquid crystalline) phase of these soaps is cooled, their light transmission properties change, indicating phase transitions. cdnsciencepub.com this compound exhibits a transition at 222°C, which is distinct from potassium stearate (242°C) and sodium stearate (220°C in the subneat phase). cdnsciencepub.com

| Alkali Metal Stearate | Transition Temperature (°C) | Phase/Observation |

|---|---|---|

| Sodium Stearate | 258 | Neat to Subneat |

| Sodium Stearate | 220 | Transition within Subneat Phase |

| Potassium Stearate | 242 | Transition within Subneat Phase |

| This compound | 222 | Transition within Subneat Phase |

The data indicates that the nature of the alkali metal cation systematically influences the phase behavior of the stearate salt. The differences in transition temperatures and gel stabilities highlight the importance of the cation in modulating the intermolecular forces that govern the self-assembled fibrillar networks (SAFiNs) responsible for gelation. scielo.br

Utilizing Fluorescent Probes for Investigating Local Environments and Phase Transitions within Gel Networks

Fluorescent probes are powerful tools for gaining insight into the microscopic properties of molecular gels, including local environments, molecular aggregation, and phase transitions within the self-assembled network. mdpi.com By incorporating fluorescent molecules into the gel system, researchers can monitor changes in fluorescence properties (such as emission spectra, intensity, and lifetime) to deduce information about the gelator's packing and the polarity and viscosity of the probe's immediate surroundings. mdpi.comacs.org

In the study of alkali metal stearate gels, ω-(1-pyrenyl)alkanoic acids have been employed as fluorescent probes to explore the local environments and phase changes in aqueous systems of potassium stearate and this compound. mdpi.comacs.org These probes, which consist of a pyrene (B120774) fluorophore attached to a fatty acid chain, can intercalate into the lipid-like structures of the gel network. The fluorescence of the pyrenyl group is highly sensitive to its environment, making it an excellent reporter of local conditions.

Research using these probes has provided detailed information on the gel and middle (liquid crystalline) phases of these soap-water systems. acs.org For example, changes in the ratio of monomer to excimer fluorescence of the pyrene probe can indicate alterations in the proximity and mobility of the probe molecules, which in turn reflects the fluidity and organization of the gelator aggregates. This allows for the detection of phase transitions that may not be apparent through macroscopic observation.

A study comparing the fluorescence lifetimes of ω-(1-pyrenyl)dodecanoic acid (PDA) and ω-(1-pyrenyl)butanoic acid (PBA) in a potassium stearate (KS) hydrogel provided insights into the probe's location. mdpi.com The fluorescence lifetime of the PDA probe was longer in the gel phase compared to its solution phase, suggesting a change in the probe's proximity to aqueous potassium ion quenchers. mdpi.com Such studies on this compound gels allow for a comparative analysis of how different cations influence the microstructure of the gel network. mdpi.comacs.org

| Probe Type | System Studied | Information Obtained | Reference |

|---|---|---|---|

| ω-(1-pyrenyl)alkanoic acids | Aqueous potassium stearate and this compound gels | Detection of phase changes and characterization of local environments in gel and middle phases. | mdpi.comacs.org |

| ω-(1-pyrenyl)dodecanoic acid (PDA) | Potassium stearate (KS) hydrogel | Changes in fluorescence lifetime indicate altered proximity of the probe to aqueous quenchers. | mdpi.com |

| ω-(1-pyrenyl)butanoic acid (PBA) | Potassium stearate (KS) hydrogel | Comparative analysis of probe location and environment based on fluorescence lifetime. | mdpi.com |

The use of these extrinsic fluorescent probes provides a non-invasive method to map the polarity, viscosity, and structural transitions within the gel network at a molecular level, offering a deeper understanding of the self-assembly process and the factors, such as cation identity, that control it. mdpi.comacs.org

Theoretical and Computational Chemistry of Rubidium Stearate Systems

Molecular Dynamics (MD) Simulations for Structural and Dynamic Behavior

MD simulations are instrumental in understanding the collective behavior of molecules over time, offering insights into the arrangement and motion of rubidium stearate (B1226849) in condensed phases.

Modeling of Alkyl Chain Packing in Lamellar Structures and Ordered Phases

In the solid state and in certain liquid crystal phases, alkali metal stearates, including rubidium stearate, form lamellar structures characterized by bilayers of stearate anions with the hydrocarbon chains packed together, separated by layers of counter-ions.

MD simulations reveal that the alkyl chains of stearate molecules tend to adopt a highly ordered, all-trans conformation to maximize van der Waals interactions, leading to dense packing. acs.org The packing arrangement is often a hexagonal or near-hexagonal lattice within the plane of the layer. scielo.br Simulations of stearic acid monolayers, a related system, show that upon compression, the alkyl chains transition from a disordered state to a highly ordered one, with the chain axes orienting nearly perpendicular to the layer surface. acs.orgresearchgate.net The tilt angle of the alkyl chains with respect to the surface normal is a key parameter; for stearic acid monolayers, this angle has been shown to decrease from ~47° to ~21° upon compression, indicating a more upright and ordered arrangement. acs.org

For alkali metal stearates, the inter-lamellar distance increases with the length of the alkyl chain. researchgate.net Powder X-ray diffraction data for potassium stearate, a close analog of this compound, indicate that fully extended soap molecules are oriented perpendicular to the layer planes and are packed hexagonally. scielo.br The area per polar head group for potassium stearate is approximately 39.8 Ų, suggesting an interdigitated or "head-to-tail" arrangement within the layers. scielo.br MD simulations can quantify the order within the chains using an order parameter, which approaches unity for a perfectly ordered all-trans chain. Simulations on stearic acid have shown this parameter increases significantly during the transition to an ordered phase. researchgate.net

Table 1: Simulated Structural Parameters for Stearate Monolayers

| Parameter | Disordered Phase | Ordered Phase | Reference |

|---|---|---|---|

| Average Chain Tilt Angle (θ) | ~47° | ~21° | acs.org |

| Order Parameter (S) | 0.2 | 0.8 | acs.org |

| Area per Molecule (Ų) | >25 | <22.5 | acs.org |

| Inter-lamellar Distance (Potassium Stearate, Å) | - | 23.5 | scielo.br |

This table presents data from simulations of stearic acid and experimental data on potassium stearate as proxies for this compound behavior.

Simulation of Mesophase Behavior and Interfacial Properties

This compound is known to form lyotropic liquid crystals (mesophases) in the presence of a solvent like water. researchgate.net These phases, which include hexagonal and lamellar types, are characterized by long-range orientational order and, in some cases, positional order in one or two dimensions. researchgate.net

MD simulations can model the transition between different phases by varying temperature or concentration. For example, simulations can capture the melting of the alkyl chains from a solid-like ordered state to a more fluid-like disordered state, which is characteristic of the transition to a liquid crystalline phase. whiterose.ac.uk The main driving force for the self-assembly of alkali metal stearates into these ordered structures in non-polar environments is the electrostatic interaction between the ionic headgroups. researchgate.net

At interfaces, such as the air-water interface, stearate molecules form monolayers. MD simulations of stearic acid monolayers have shown that the interactions are dominated by hydrogen bonding between the carboxylic acid head groups and water molecules. researchgate.net For this compound, this would be replaced by strong ion-dipole interactions between the rubidium cations, the carboxylate groups, and water molecules. Simulations show that as the monolayer is compressed, the number of hydrogen bonds between the head groups and water decreases as the molecules pack more tightly. researchgate.net The interfacial energy is a critical parameter that can be calculated from simulations to assess the stability of these structures.

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

DFT is a quantum mechanical method used to investigate the electronic structure of molecules, providing precise information about bonding, charge distribution, and interaction energies.

Prediction of Electronic Interactions between Rubidium Ions and Stearate Headgroups

The interaction between the rubidium cation (Rb⁺) and the stearate anion (CH₃(CH₂)₁₆COO⁻) is primarily ionic. DFT calculations can quantify the strength of this interaction. For alkali metal carboxylates, the interaction energy is dominated by electrostatics and decreases as the size of the cation increases (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺). researchgate.net This is because the larger ionic radius of rubidium results in a lower charge density compared to smaller alkali cations. acs.org

DFT calculations on analogous alkali metal carboxylate pairs show that the interaction is a combination of electrostatic attraction and induction (polarization) effects. researchgate.net The Rb-O bond distance in such complexes is expected to be larger than that for smaller cations like Na⁺ (2.43 Å in six-coordination) but smaller than that for Cs⁺ (3.06 Å in eight-coordination). acs.org Natural Bond Orbital (NBO) analysis within DFT calculations reveals significant charge transfer from the carboxylate oxygen atoms to the metal cation, confirming the ionic character of the bond. nih.gov

Table 2: Calculated Interaction Energies for Alkali Metal-Acetate Ion Pairs (as a proxy for Stearate)

| Cation | Ionic Radius (Å) | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Li⁺ | 0.76 | -140.3 (Electrostatic) / -46.6 (Induction) | researchgate.net |

| Na⁺ | 1.02 | -119.4 (Electrostatic) / -25.2 (Induction) | researchgate.net |

| K⁺ | 1.38 | -104.1 (Electrostatic) / -17.5 (Induction) | researchgate.net |

| Rb⁺ | 1.52 | Estimated < -104.1 |

| Cs⁺ | 1.67 | -91.1 (Electrostatic) / -10.4 (Induction) | researchgate.net |

Data for acetate (B1210297) complexes are used to illustrate the trend expected for stearate complexes. The interaction energy for Rb⁺ is expected to fall between that of K⁺ and Cs⁺.

Computational Studies of Solute-Solvent Interactions and Solvation Effects

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. DFT calculations, often combined with implicit or explicit solvent models, can elucidate these effects.

In aqueous solutions, the alkali metal cations are strongly hydrated. The degree of hydration is inversely proportional to the ionic size; thus, the hydration strength follows the order Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. tutorsglobe.com The rubidium ion is considered a weak kosmotrope or structure-breaker, meaning it only weakly orders the water molecules in its first hydration shell. acs.org DFT calculations can model the solvation shell and determine the coordination number and Rb-O distances for hydrated rubidium ions.

Quantum Chemical Studies on Bonding Characteristics and Reactivity Profiles

Quantum chemical calculations provide fundamental insights into the nature of the chemical bonds and the reactivity of this compound.

The bond between the rubidium ion and the carboxylate group is highly ionic, as expected for an alkali metal salt of a carboxylic acid. wits.ac.za The two carbon-oxygen bonds in the carboxylate headgroup are equivalent due to resonance, with a bond length intermediate between a single and a double bond. libretexts.org

The reactivity of the stearate anion can be analyzed using frontier molecular orbital theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For the stearate anion, the HOMO is primarily localized on the carboxylate headgroup, specifically the oxygen atoms, making this site susceptible to electrophilic attack. The LUMO is more delocalized. The HOMO-LUMO energy gap is a descriptor of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net DFT calculations for stearic acid show a HOMO-LUMO gap of around 7.76 eV, indicating significant stability. researchgate.net

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be calculated to create a reactivity profile. researchgate.net The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and reactive sites. For the stearate anion, the MEP would show a region of high negative potential around the carboxylate oxygens, confirming this as the center for interaction with the positive rubidium cation and other electrophiles. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Stearic acid |

| Potassium stearate |

| Cesium stearate |

| Lithium acetate |

| Sodium acetate |

| Potassium acetate |

| Acetonitrile |

| Methanol (B129727) |

Validation and Refinement of Computational Models Against Experimental Data (e.g., X-ray Diffraction, Langmuir Trough Measurements)

The accuracy and predictive power of theoretical and computational models in chemistry are fundamentally reliant on rigorous validation against experimental results. For complex systems like this compound, this process involves a synergistic interplay between computational simulations, such as Molecular Dynamics (MD), and empirical characterization techniques. The primary methods for validating structural and interfacial models of this compound are X-ray diffraction, which probes the solid-state structure, and Langmuir trough measurements, which characterize its behavior at interfaces. Discrepancies between simulated and experimental data guide the refinement of the computational models, particularly the force field parameters, to better replicate the physical reality of the system.

Validation against X-ray Diffraction Data

X-ray Diffraction (XRD) is a cornerstone technique for determining the three-dimensional atomic arrangement within a crystalline solid. For metallic soaps like this compound, powder XRD (XRPD) is often employed, especially when growing large single crystals is challenging. mdpi.com The diffraction pattern provides fundamental data about the crystal structure, including unit cell parameters (the dimensions and angles of the basic repeating unit) and the packing arrangement of the molecules.

Computational models, typically based on classical force fields in MD simulations, must be able to reproduce these fundamental structural properties. The validation process involves: